3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHYLBENZOYL)-2-[(1E,3E)-4-PHENYLBUTA-1,3-DIEN-1-YL]-1-BENZOFURAN-5,6-DICARBONITRILE is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a phenylbutadiene moiety, and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLBENZOYL)-2-[(1E,3E)-4-PHENYLBUTA-1,3-DIEN-1-YL]-1-BENZOFURAN-5,6-DICARBONITRILE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation to introduce the methylbenzoyl group, followed by a series of coupling reactions to attach the phenylbutadiene and benzofuran moieties. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLBENZOYL)-2-[(1E,3E)-4-PHENYLBUTA-1,3-DIEN-1-YL]-1-BENZOFURAN-5,6-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-METHYLBENZOYL)-2-[(1E,3E)-4-PHENYLBUTA-1,3-DIEN-1-YL]-1-BENZOFURAN-5,6-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-METHYLBENZOYL)-2-[(1E,3E)-4-PHENYLBUTA-1,3-DIEN-1-YL]-1-BENZOFURAN-5,6-DICARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylbenzoyl)propionic acid: Shares the methylbenzoyl group but differs in the overall structure and functional groups.
3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: Contains a similar methylbenzoyl group but has a pyrazolone core instead of a benzofuran.
Uniqueness
3-(4-METHYLBENZOYL)-2-[(1E,3E)-4-PHENYLBUTA-1,3-DIEN-1-YL]-1-BENZOFURAN-5,6-DICARBONITRILE is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H18N2O2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(4-methylbenzoyl)-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C28H18N2O2/c1-19-11-13-21(14-12-19)28(31)27-24-15-22(17-29)23(18-30)16-26(24)32-25(27)10-6-5-9-20-7-3-2-4-8-20/h2-16H,1H3/b9-5+,10-6+ |
InChI Key |
FXEJVCPLWYQSKR-NXZHAISVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)/C=C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C=CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.